molecular formula C13H15N5O2 B2414423 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine CAS No. 496775-59-8

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine

Cat. No.: B2414423
CAS No.: 496775-59-8
M. Wt: 273.296
InChI Key: CPLJOCBZTZQZFL-UHFFFAOYSA-N
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Description

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine: is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position and a 3-phenylpropyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

5-nitro-4-N-(3-phenylpropyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c14-12-11(18(19)20)13(17-9-16-12)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLJOCBZTZQZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine typically involves the following steps:

    Substitution: The 3-phenylpropyl group is introduced through a nucleophilic substitution reaction. This can be done by reacting 5-nitropyrimidine-4,6-diamine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrimidine ring can undergo various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

Cancer Treatment

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrimidine compounds can act as inhibitors of various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. One study synthesized a series of N4-phenylsubstituted compounds that demonstrated activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy . The inhibition of VEGFR-2 is associated with antiangiogenic effects, which can impede tumor growth by restricting blood supply.

Case Study: VEGFR-2 Inhibition

  • Compound : N4-(3-bromophenyl)-6-phenylmethylsubstituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines
  • Activity : Demonstrated significant cytotoxicity against A431 cells and moderate inhibition of Epidermal Growth Factor Receptor (EGFR) in cellular assays.
  • Results : Potent VEGFR-2 inhibitors showed promise in reducing tumor viability and proliferation .

Immunomodulation

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine also exhibits immunomodulatory properties, making it relevant for treating autoimmune diseases. According to patent literature, compounds within this class can inhibit the MTH1 enzyme, which plays a role in cellular stress responses and inflammation. This inhibition may provide therapeutic benefits in conditions characterized by excessive immune responses .

Case Study: MTH1 Inhibition

  • Application : Treatment of inflammatory and autoimmune diseases.
  • Mechanism : Inhibition of MTH1 leads to reduced oxidative stress and modulation of immune cell activity.
  • Findings : Demonstrated effectiveness in reducing inflammatory pain and improving outcomes in autoimmune conditions .

Enzyme Inhibition

The compound has been highlighted for its ability to inhibit protein kinase C theta (PKC-theta), an enzyme implicated in various signaling pathways related to immune responses and cancer progression. This inhibition can have broad implications for treating diseases mediated by PKC-theta activity, including type II diabetes and certain cancers .

Case Study: PKC-theta Inhibition

  • Target : PKC-theta
  • Potential Applications : Treatment of immunological disorders and metabolic syndromes.
  • Research Insight : Compounds exhibiting PKC-theta inhibition have shown promise in preclinical studies for modulating immune responses favorably .

Data Table: Summary of Applications

Application AreaMechanismKey Findings
Cancer TreatmentVEGFR-2 InhibitionPotent cytotoxicity against cancer cell lines
ImmunomodulationMTH1 Enzyme InhibitionReduced inflammation and autoimmune activity
Enzyme InhibitionPKC-theta InhibitionPotential benefits in treating diabetes and cancers

Mechanism of Action

The mechanism of action of 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

  • 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
  • 5-nitro-4-N-(3,4,5-trimethoxyphenyl)pyrimidine-4,6-diamine

Comparison:

  • 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine is unique due to the presence of the 3-phenylpropyl group, which may confer distinct biological activities compared to other similar compounds.
  • The presence of different substituents on the pyrimidine ring can significantly affect the compound’s reactivity and interaction with biological targets.

Biological Activity

5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the pyrimidine family, characterized by a pyrimidine ring substituted with a nitro group and a phenylpropyl side chain. The chemical structure can be represented as follows:

C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_{5}\text{O}_{2}

Key Features

  • Pyrimidine Core : Essential for biological activity.
  • Nitro Group : Often associated with increased reactivity and potential for bioactivity.
  • Phenylpropyl Side Chain : May enhance lipophilicity and receptor binding.

Anticancer Properties

Recent studies have indicated that 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine exhibits promising anticancer properties. For instance, it has been tested against various cancer cell lines, showing inhibition of cell proliferation.

Case Study : In vitro tests on human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) revealed significant inhibition of cell proliferation and migration at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. A study reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus in the range of 15-30 µg/mL.

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15
Pseudomonas aeruginosa25

The biological activity of 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Binding : It has shown potential as a ligand for various receptors, including adenosine receptors, which are implicated in cancer progression .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenylpropyl side chain can significantly affect the compound's potency. Electron-donating or withdrawing groups can enhance or reduce biological activity. For instance, substituents at the para position of the phenyl ring have been shown to improve anticancer efficacy .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing 5-nitro-N4-(3-phenylpropyl)pyrimidine-4,6-diamine?

  • Methodological Answer : Utilize factorial design (e.g., 2^k designs) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. This reduces the number of trials while accounting for interactions between variables . For example, a three-factor design could assess the impact of nitro-group positioning, propyl chain length, and reaction time on yield. Statistical tools like ANOVA help isolate significant factors.

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign proton environments (e.g., nitro-group vs. phenylpropyl substituents) and confirm regioselectivity.
  • Mass Spectrometry (MS) : Verify molecular weight (C₁₃H₁₆N₆O₂) and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in nitro-group orientation or hydrogen bonding (if crystallizable). Compare with computational predictions (DFT-optimized geometries) for validation .

Q. What physicochemical properties are critical for preliminary studies, and how are they determined?

  • Methodological Answer : Key properties include solubility (HPLC/UV-Vis in solvents like DMSO), thermal stability (TGA/DSC), and partition coefficients (logP via shake-flask method). For nitro-containing compounds, redox behavior (cyclic voltammetry) may predict reactivity in biological systems.

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in nitro-group substitution. Coupled with machine learning (ML), large datasets of reaction outcomes (e.g., yields, byproducts) can train models to recommend optimal catalysts or solvents. ICReDD’s feedback loop integrates experimental data to refine computational predictions iteratively .

Q. How should researchers resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Apply sensitivity analysis via Design of Experiments (DoE). For example, if conflicting reports attribute high yields to temperature vs. solvent polarity, a central composite design (CCD) can map nonlinear relationships. Replicate experiments under controlled humidity/purity conditions to isolate confounding variables .

Q. What mechanistic insights can be gained from studying substituent effects on the pyrimidine core?

  • Methodological Answer : Synthesize analogs (e.g., replacing the nitro group with amino or halogen substituents) and compare reaction kinetics (stopped-flow spectroscopy) or intermediate trapping (EPR for radical species). Pair with computational studies (NBO analysis) to quantify electronic effects on aromatic stabilization .

Q. How does the compound’s stability vary under different storage or processing conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

  • Thermal Stress : Store at 40–60°C and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B) and track nitro-group reduction products.
  • Humidity : Use dynamic vapor sorption (DVS) to assess hygroscopicity-driven decomposition.

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